molecular formula C12H8F2O B1610069 4-(3,5-Difluorophenyl)phenol CAS No. 656304-67-5

4-(3,5-Difluorophenyl)phenol

Cat. No. B1610069
M. Wt: 206.19 g/mol
InChI Key: DZFYHZOKUQKDFS-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)phenol is a phenol derivative that contains both difluorophenyl groups1. It has a molecular weight of 206.192.



Synthesis Analysis

The synthesis of 4-(3,5-Difluorophenyl)phenol is not explicitly mentioned in the search results. However, it is commonly used as a reagent for the synthesis of other chemicals1.



Molecular Structure Analysis

The molecular structure of 4-(3,5-Difluorophenyl)phenol is represented by the formula C12H8F2O2. The structure can be viewed using Java or Javascript3.



Chemical Reactions Analysis

The specific chemical reactions involving 4-(3,5-Difluorophenyl)phenol are not detailed in the search results. However, it is used as a reagent in the synthesis of other chemicals1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,5-Difluorophenyl)phenol are not explicitly detailed in the search results. However, it has a molecular weight of 206.192.


Scientific Research Applications

Adsorption Studies

Activated carbon fibers (ACFs) are effective in adsorbing substituted phenols from aqueous solutions. The adsorption capacities and kinetics are influenced by molecular interactions such as π–π interactions, solvent effects, hydrophobic interactions, and molecular dimensions. This highlights the potential of using ACFs in water treatment processes to remove phenolic compounds, including derivatives of 4-(3,5-Difluorophenyl)phenol (Qing-song Liu et al., 2010).

Molecular Structure and Properties

The X-ray crystallographic study of 3,5-difluorophenol reveals an amphiphilic layer-like arrangement in its crystal structure, suggesting unique intermolecular interactions that could be relevant for designing materials with specific properties (M. Shibakami & A. Sekiya, 1994).

Photocatalytic Degradation

Research on photocatalytic degradation of phenolic compounds, including chlorophenols, using titanium dioxide under UV irradiation, demonstrates the potential for environmental remediation. Supporting materials such as activated carbon, silica, and zeolite can enhance the efficiency of the photocatalytic process, suggesting a path for the treatment of water contaminated with phenolic compounds (K. Naeem & F. Ouyang, 2013).

Antioxidant Activity

Phenolic compounds, including derivatives of 4-(3,5-Difluorophenyl)phenol, have been studied for their antioxidant activities. Factors such as the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can enhance these activities, which are valuable in various applications, including food preservation and pharmaceuticals (Jinxiang Chen et al., 2020).

Electrochemical Oxidation

The electrochemical oxidation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, using ozone generation at PbO2 anodes provides an efficient method for the degradation of these compounds. This technique could be applied for the treatment of wastewater containing phenolic pollutants (R. Amadelli et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and is harmful to aquatic life with long-lasting effects4.


Future Directions

The future directions of 4-(3,5-Difluorophenyl)phenol are not explicitly mentioned in the search results. However, it is commonly used as a reagent for the synthesis of other chemicals, suggesting potential applications in various fields1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

4-(3,5-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFYHZOKUQKDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461931
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)phenol

CAS RN

656304-67-5
Record name 3′,5′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656304-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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